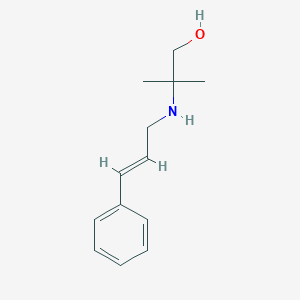

2-(Cinnamylamino)-2-methyl-1-propanol

Beschreibung

BenchChem offers high-quality 2-(Cinnamylamino)-2-methyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cinnamylamino)-2-methyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H19NO |

|---|---|

Molekulargewicht |

205.3g/mol |

IUPAC-Name |

2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol |

InChI |

InChI=1S/C13H19NO/c1-13(2,11-15)14-10-6-9-12-7-4-3-5-8-12/h3-9,14-15H,10-11H2,1-2H3/b9-6+ |

InChI-Schlüssel |

RWBWNGJBHMSDIF-RMKNXTFCSA-N |

SMILES |

CC(C)(CO)NCC=CC1=CC=CC=C1 |

Isomerische SMILES |

CC(C)(CO)NC/C=C/C1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(CO)NCC=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Predictive Spectroscopic Guide to 2-(Cinnamylamino)-2-methyl-1-propanol: A Theoretical Analysis for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive, albeit theoretical, spectroscopic analysis of the novel compound 2-(Cinnamylamino)-2-methyl-1-propanol. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent moieties—the 2-amino-2-methyl-1-propanol core and the cinnamyl group—we can forecast its characteristic spectral signatures across various analytical techniques. This guide outlines the foundational principles, proposes detailed experimental protocols, and presents anticipated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies described herein are designed to be self-validating, providing a robust starting point for the empirical analysis of this or structurally related compounds.

Introduction: Unveiling a Potential Pharmacophore

The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of modern drug discovery. The hypothetical molecule, 2-(Cinnamylamino)-2-methyl-1-propanol, combines the structural features of an amino alcohol with a cinnamyl group. The 2-amino-2-methyl-1-propanol backbone is a known component in various biologically active compounds and is utilized as a buffering agent.[1] The cinnamyl moiety, derived from cinnamic acid and cinnamaldehyde, is a well-known pharmacophore present in numerous natural products with a wide range of biological activities, including antimicrobial and anticancer properties. The conjunction of these two fragments suggests that 2-(Cinnamylamino)-2-methyl-1-propanol could be a target of interest for further investigation.

An exhaustive spectroscopic analysis is the bedrock of chemical characterization, providing unambiguous structural confirmation and purity assessment. This guide will provide a detailed roadmap for such an analysis.

Molecular Structure and Predicted Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Diagram 1: Chemical Structure of 2-(Cinnamylamino)-2-methyl-1-propanol

A 2D representation of 2-(Cinnamylamino)-2-methyl-1-propanol.

Our predictive analysis is based on the following logic:

-

2-amino-2-methyl-1-propanol core: This will contribute signals for two methyl groups, a methylene group adjacent to a hydroxyl group, a quaternary carbon, and an amine proton.

-

Cinnamyl group: This will introduce signals from a monosubstituted benzene ring, two vinyl protons of a trans-alkene, and a methylene group attached to the nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 7.40 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~6.55 | doublet | 1H | =CH-Ar | Vinylic proton closer to the aromatic ring. |

| ~6.30 | doublet of triplets | 1H | -CH= | Vinylic proton adjacent to the CH₂ group. |

| ~3.40 | doublet | 2H | -N-CH₂-CH= | Methylene protons of the cinnamyl group. |

| ~3.25 | singlet | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |

| ~2.50 (broad) | singlet | 2H | -NH- and -OH | Exchangeable protons; may not be observed or could be a broad singlet.[2] |

| 1.10 | singlet | 6H | -C(CH₃)₂ | Two equivalent methyl groups on the quaternary carbon. |

Causality in Experimental Design:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will also allow for clearer observation of the -NH and -OH protons.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.[3]

-

D₂O Exchange: To confirm the assignment of the -NH and -OH protons, a D₂O exchange experiment should be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]

Diagram 2: ¹H NMR Experimental Workflow

Workflow for ¹H NMR analysis of 2-(Cinnamylamino)-2-methyl-1-propanol.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137 | Quaternary Ar-C | Carbon of the benzene ring attached to the vinyl group. |

| ~135 | =CH-Ar | Vinylic carbon closer to the aromatic ring. |

| ~129 | Ar-CH | Aromatic carbons. |

| ~128 | Ar-CH | Aromatic carbons. |

| ~126 | Ar-CH | Aromatic carbons. |

| ~125 | -CH= | Vinylic carbon adjacent to the CH₂ group. |

| ~70 | -CH₂-OH | Methylene carbon attached to the hydroxyl group. |

| ~58 | -C(CH₃)₂ | Quaternary carbon of the amino alcohol core. |

| ~50 | -N-CH₂- | Methylene carbon of the cinnamyl group. |

| ~24 | -C(CH₃)₂ | Methyl carbons. |

Causality in Experimental Design:

-

Broadband Decoupling: A standard ¹³C NMR experiment is performed with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-90 spectrum will only show signals for CH carbons. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent in both DEPT spectra. This allows for the unambiguous differentiation of carbon types.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[4] |

| 3350-3310 (medium) | N-H stretch | Secondary Amine | A single band is expected for a secondary amine. |

| 3100-3000 (medium) | C-H stretch | Aromatic & Vinylic | Characteristic of sp² C-H bonds.[5] |

| 2980-2850 (strong) | C-H stretch | Aliphatic | From the methyl and methylene groups.[4] |

| ~1650 (weak) | C=C stretch | Alkene | Conjugation with the aromatic ring affects the intensity. |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1100 (strong) | C-O stretch | Alcohol | Strong absorption typical for alcohols.[4] |

| ~970 (strong) | =C-H bend | Trans-alkene | A strong out-of-plane bend is characteristic of a trans-disubstituted alkene. |

| 750, 690 (strong) | C-H bend | Monosubstituted Aromatic | Characteristic out-of-plane bending for a monosubstituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺•): The expected exact mass of 2-(Cinnamylamino)-2-methyl-1-propanol (C₁₃H₁₉NO) is approximately 205.1467 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z 174.

-

Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can lead to the formation of a tropylium ion at m/z 91.

-

Loss of the Cinnamyl Group: Cleavage of the C-N bond can result in the detection of the cinnamyl cation at m/z 117.

-

Base Peak: The fragment resulting from the loss of the CH₂OH group (m/z 174) or the cinnamyl cation (m/z 117) are strong candidates for the base peak.

-

Diagram 3: Predicted ESI-MS Fragmentation of 2-(Cinnamylamino)-2-methyl-1-propanol

Predicted fragmentation pathways in positive ion mode Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 206) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the structure by comparing the observed fragments with the predicted pathways.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Predicted UV-Vis Data

The cinnamyl group is the primary chromophore in this molecule. The conjugated system of the benzene ring and the carbon-carbon double bond will result in strong UV absorption.

-

λ_max: A strong absorption band (π → π* transition) is expected in the range of 250-290 nm. The exact position will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Use a UV-transparent solvent, such as ethanol or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 for the most accurate measurement.

-

Spectrum Acquisition: Record the UV spectrum from approximately 200 to 400 nm.

Conclusion

This in-depth technical guide provides a robust theoretical framework for the comprehensive spectroscopic analysis of 2-(Cinnamylamino)-2-methyl-1-propanol. By leveraging established spectroscopic principles and data from its constituent fragments, we have predicted the key spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols and logical workflows presented herein offer a clear and efficient path for the empirical validation and characterization of this novel compound. This predictive approach serves as an essential first step in the evaluation of new chemical entities, enabling researchers to anticipate spectral outcomes and design targeted analytical strategies, thereby accelerating the drug discovery and development process.

References

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, January 15). More Complex Spin-Spin Splitting Patterns. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(Methylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Utah Chemistry. (n.d.). gHMQC NMR Spectrum. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Cinnamaldehyde, (E)-. NIST WebBook. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(methylamino)-1-propanol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Cinnamyl cinnamate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Standard 1 H-NMR spectrum of cinnamaldehyde (90MHz in CDCl 3 ). Retrieved February 20, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 12). CINNAMALDEHYDE. Retrieved February 20, 2026, from [Link]

-

MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][6][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved February 20, 2026, from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 20, 2026, from [Link]

-

University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 20, 2026, from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 20, 2026, from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 20, 2026, from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanal. Retrieved February 20, 2026, from [Link]

-

Stenutz. (n.d.). 2-amino-2-methyl-1-propanol. Retrieved February 20, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved February 20, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 2-Dimethylamino-1-propanol. NIST WebBook. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

- Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.

-

NIST. (n.d.). 1-Propanol, 2-methyl-. NIST WebBook. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(propylamino)propan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. chegg.com [chegg.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Trans- cinnamaldehyde.13C spectrum, IR , NMR [orgspectroscopyint.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(Cinnamylamino)-2-methyl-1-propanol

Introduction

2-(Cinnamylamino)-2-methyl-1-propanol is a unique molecule incorporating a cinnamyl moiety, a secondary amine, and a primary alcohol. This structure presents interesting physicochemical properties that are critical to understand for its potential development in pharmaceutical and chemical applications. The cinnamyl group, with its aromatic ring and conjugated double bond, introduces hydrophobicity and potential sites for oxidative and photolytic degradation. The secondary amine provides a basic center, making the molecule's solubility highly dependent on pH. The sterically hindered amino alcohol portion of the molecule is known to have applications as a buffer and a precursor to other organic compounds. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-(Cinnamylamino)-2-methyl-1-propanol, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are grounded in established principles and guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity.[1][2][3]

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies. These parameters govern its behavior in various environments and inform the design of subsequent experiments.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C13H19NO | - |

| Molecular Weight | 205.30 g/mol | - |

| Appearance | Likely a viscous liquid or low-melting solid | Based on structural analogs.[4][5] |

| pKa (Predicted) | 9.5 - 10.5 | The secondary amine is the primary basic center. Steric hindrance from the adjacent gem-dimethyl group may slightly modulate this value. |

| LogP (Predicted) | 2.5 - 3.5 | The cinnamyl group significantly increases lipophilicity. |

Solubility Profile

The solubility of 2-(Cinnamylamino)-2-methyl-1-propanol is a critical parameter influencing its absorption, distribution, and formulation development. Due to the presence of a basic amine, its aqueous solubility is expected to be highly pH-dependent.

Aqueous Solubility

The molecule is expected to exhibit low intrinsic solubility in neutral water due to the hydrophobic cinnamyl group. However, in acidic conditions (pH < pKa), the secondary amine will be protonated, forming a more soluble salt.

Table 1: Predicted Aqueous Solubility Profile

| Condition | Predicted Solubility | Rationale |

| pH 2.0 (0.01 N HCl) | High (>10 mg/mL) | Protonation of the amine leads to the formation of a soluble hydrochloride salt. |

| pH 7.4 (Phosphate Buffer) | Low to Moderate | A mixture of the free base and its protonated form will be present. |

| pH 10.0 (Carbonate Buffer) | Low (<1 mg/mL) | The molecule will exist predominantly as the less soluble free base. |

Experimental Protocol: Kinetic Aqueous Solubility Determination

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound, which is particularly useful in early drug discovery.[6][7]

1. Preparation of Solutions:

- Prepare a 10 mM stock solution of 2-(Cinnamylamino)-2-methyl-1-propanol in 100% dimethyl sulfoxide (DMSO).

- Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2.0, 5.0, 7.4, and 10.0).

2. Assay Procedure:

- Add 2 µL of the DMSO stock solution to 198 µL of each aqueous buffer in a 96-well microplate. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.

- Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[8]

- After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

- Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

3. Data Analysis:

- Construct a calibration curve using known concentrations of the test compound.

- Determine the concentration of the compound in the filtered samples by comparing their analytical response to the calibration curve. The resulting concentration is the kinetic solubility at that specific pH.

Organic Solvent Solubility

The solubility in organic solvents is crucial for synthesis, purification, and formulation in non-aqueous systems.

Table 2: Predicted Organic Solvent Solubility

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | The polar protic nature of methanol can solvate both the alcohol and amine groups. |

| Ethanol | High | Similar to methanol, ethanol is a good solvent for this type of molecule. |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively dissolve the compound. |

| Dichloromethane | High | A non-polar aprotic solvent that will interact favorably with the hydrophobic cinnamyl group. |

| Hexanes | Low | The polarity of the amino alcohol group will limit solubility in highly non-polar aliphatic solvents. |

Stability Profile

Understanding the chemical stability of 2-(Cinnamylamino)-2-methyl-1-propanol is essential to ensure its quality, safety, and efficacy over time. Forced degradation studies are performed under conditions more severe than standard stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][12]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

pH-Dependent Stability (Hydrolysis)

The molecule is not expected to have readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under acidic or basic conditions at moderate temperatures is unlikely.

Oxidative Stability

The allylic C-N bond and the double bond in the cinnamyl group are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide may lead to the formation of N-oxides, epoxides, or cleavage of the cinnamyl group to form cinnamaldehyde and 2-amino-2-methyl-1-propanol. Studies on cinnamyl alcohol have shown it readily autoxidizes upon air exposure, forming products like cinnamaldehyde and cinnamic acid.[13]

Thermal Stability

The thermal stability of the related compound 2-amino-2-methyl-1-propanol has been studied, indicating good stability up to higher temperatures.[14] However, the presence of the cinnamyl group in the target molecule may influence its overall thermal profile. Degradation at elevated temperatures could involve decomposition of the side chain.

Photostability

The conjugated system of the cinnamyl group is a chromophore that can absorb UV light, making the molecule potentially susceptible to photodegradation. As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the impact of light exposure.[15][16][17][18][19] This testing involves exposing the drug substance to a specified amount of UV and visible light.[17]

Experimental Protocol: General Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-(Cinnamylamino)-2-methyl-1-propanol under various stress conditions.[11]

1. Sample Preparation:

- Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

- For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

2. Stress Conditions:

- Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.

- Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.

- Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.

- Thermal Degradation: Store the solid compound in an oven at 80°C.

- Photolytic Degradation: Expose the solution (in a photostable, transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15][17] A control sample should be protected from light.[16]

3. Time Points and Analysis:

- Withdraw aliquots from the stressed samples at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours).

- Neutralize the acidic and basic samples before analysis.

- Analyze all samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products. The goal is to achieve 5-20% degradation of the drug substance.[10]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying 2-(Cinnamylamino)-2-methyl-1-propanol and its potential degradation products. HPLC is the most common technique for this purpose.[20]

Proposed HPLC Method

Due to the basic nature of the amine and the hydrophobicity of the molecule, a reversed-phase HPLC method with a C18 column and a mobile phase containing a buffer at a slightly acidic to neutral pH would be a good starting point.

Table 3: Recommended Starting HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (for the cinnamyl chromophore) and/or Mass Spectrometry (MS) |

Rationale: The C18 column provides good retention for the hydrophobic molecule. The formic acid in the mobile phase helps to protonate the amine, leading to better peak shape and controlling ionization for MS detection. A gradient elution is necessary to elute the parent compound and a range of potential degradation products with varying polarities.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. A key aspect is proving the method is "stability-indicating" by showing that all degradation products are resolved from the parent peak and from each other.

Conclusion

2-(Cinnamylamino)-2-methyl-1-propanol is a molecule with a complex physicochemical profile. Its solubility is predicted to be highly pH-dependent, with good solubility in acidic conditions and lower solubility in neutral to basic media. The primary stability concerns are potential oxidation and photodegradation due to the cinnamyl moiety. A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential to fully characterize its properties. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate this compound and unlock its potential.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products.

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

-

Q-Lab. Understanding ICH Photostability Testing.

-

FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

-

International Council for Harmonisation. Quality Guidelines.

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

-

Memmert.com. Stability tests according to ICH Q1A (R2).

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

CDC Stacks. A Sampling and Analysis Method for Two Amino Alcohols.

-

PubMed. In vitro solubility assays in drug discovery.

-

Agilent. Analysis of amino-alcohols, C3-C5.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

ResearchGate. Cinnamyl alcohol oxidizes rapidly upon air exposure.

-

Cheméo. Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5).

-

PubChem. 2-Amino-2-methyl-1-propanol.

-

Inchem.org. CINNAMYL ALCOHOL AND RELATED SUBSTANCES.

-

Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.

-

MedCrave online. Forced Degradation Studies.

-

ChemicalBook. 2-Amino-2-methyl-1-propanol | 124-68-5.

-

Sharp. Forced degradation studies: A critical lens into pharmaceutical stability.

-

Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.

-

ChemicalBook. 2-Amino-2-methyl-1-propanol: Uses and Toxicity.

-

ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum.

-

Tamilnadu Test House. Analytical Methods For Amino Acids.

-

MDPI. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.

-

Shimadzu. Analytical Methods for Amino Acids.

-

PubMed. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. onyxipca.com [onyxipca.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. researchgate.net [researchgate.net]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(Cinnamylamino)-2-methyl-1-propanol in cell culture studies

This guide outlines the rigorous protocol for the preparation, handling, and application of 2-(Cinnamylamino)-2-methyl-1-propanol (referred to herein as N-Cinnamyl-AMP ) in cell culture systems.[1] Given the structural characteristics of this molecule—a lipophilic cinnamyl tail attached to a polar amino-alcohol head—it functions as an amphiphilic small molecule with potential lysosomotropic or membrane-modulating properties.[1]

Part 1: Chemical Identity & Properties

2-(Cinnamylamino)-2-methyl-1-propanol is a secondary amine derivative of the common buffer 2-amino-2-methyl-1-propanol (AMP).[1] Unlike its parent compound, the addition of the cinnamyl group confers significant lipophilicity and potential biological activity, often necessitating specific handling to prevent oxidation and ensure bioavailability.[1]

| Property | Detail |

| Chemical Structure | N-(3-phenyl-2-propenyl)-2-amino-2-methyl-1-propanol |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | ~205.30 g/mol |

| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |

| pKa (Base) | ~9.5 (Secondary Amine) |

| Solubility | Low in water; High in DMSO, Ethanol |

| Stability | Sensitive to oxidation (alkene moiety) and light |

Part 2: Preparation & Storage Protocol

Stock Solution Preparation

Direct addition of N-Cinnamyl-AMP to culture media will result in precipitation due to its hydrophobic cinnamyl moiety.[1] A concentrated stock solution in an organic solvent is required.[1]

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent (anhydrous, cell-culture grade).[1] Ethanol (EtOH) is a secondary alternative but evaporates faster.[1]

-

Concentration: Prepare a 100 mM or 50 mM master stock.

-

Calculation: To make 1 mL of 100 mM stock, weigh 20.53 mg of N-Cinnamyl-AMP and dissolve in 1 mL of DMSO.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Protect from light using amber tubes or foil, as the cinnamyl double bond is photo-reactive.[1]

Working Solution (Media Preparation)

-

Dilution Strategy: Perform serial dilutions in DMSO first to create 1000x working stocks (e.g., for a 10 µM final concentration, make a 10 mM DMSO stock).

-

Final Vehicle Concentration: Ensure the final DMSO concentration in the culture well is ≤ 0.1% (v/v) to avoid solvent toxicity.[1]

-

Pre-warming: Pre-warm culture media to 37°C before adding the compound to enhance solubility and prevent "crashing out."[1]

Part 3: Experimental Applications & Protocols

Workflow Overview

The following diagram illustrates the critical path for testing N-Cinnamyl-AMP, ensuring data integrity through proper controls.

Caption: Step-by-step workflow for N-Cinnamyl-AMP application, emphasizing the critical solubility check prior to assay readout.

Protocol A: Cytotoxicity Screening (MTT/ATP Assay)

Before functional studies, determine the non-toxic range.[1]

-

Seeding: Seed cells (e.g., HEK293, HeLa, or primary lines) at 5,000–10,000 cells/well in a 96-well plate.[1] Incubate for 24 hours.

-

Treatment:

-

Readout: Add MTT reagent or ATP-glo substrate.[1] Incubate for 2-4 hours. Measure absorbance (570 nm) or luminescence.

-

Analysis: Normalize data to the Vehicle Control. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Functional Signaling Assay (e.g., Stress Response)

Given its structure, N-Cinnamyl-AMP may act as a lysosomotropic agent or modulate lipid signaling.[1]

-

Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to reduce background signaling.[1]

-

Pulse Treatment: Treat cells with the determined sub-toxic dose (e.g., IC₁₀) for short durations (15 min, 30 min, 1 h, 4 h).[1]

-

Stimulation (Optional): If testing antagonistic effects, add a pathway activator (e.g., EGF, LPS) 30 minutes post-treatment.[1]

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot: Probe for stress markers (e.g., p-p38, LC3B, or specific targets like ERK1/2).[1]

Part 4: Mechanism of Action & Troubleshooting

Potential Biological Interactions

The amphiphilic nature of N-Cinnamyl-AMP suggests specific modes of action:

-

Lysosomotropic Effect: Like other lipophilic amines (e.g., chloroquine), it may accumulate in acidic organelles (lysosomes), raising pH and inhibiting autophagy.[1]

-

Membrane Fluidity: The cinnamyl tail may insert into the lipid bilayer, altering membrane dynamics or ion channel function.[1]

-

Enzyme Inhibition: Structural similarity to sphingosine or ceramide analogs suggests potential inhibition of lipid kinases (e.g., Sphingosine Kinase).[1]

Caption: Hypothetical mechanism of action showing lysosomotropic accumulation and membrane modulation.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | Concentration too high (>50 µM) or rapid addition.[1] | Vortex media immediately upon addition.[1] Sonicate stock solution.[1] Reduce concentration. |

| High Vehicle Toxicity | DMSO concentration > 0.1%.[1] | Increase stock concentration (e.g., 100 mM) to reduce volume added.[1] |

| Variable Results | Oxidation of Cinnamyl group.[1] | Use fresh stock. Store under inert gas (N₂/Ar) if possible. Protect from light.[1] |

| Non-Specific Binding | Compound binds to plasticware.[1] | Use glass-coated or low-binding plates.[1] Pre-saturate tips. |

References

-

Hughes, J. P., et al. (2011).[1] "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249.[1] Link[1]

-

Riss, T. L., et al. (2004).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

-

Kaufmann, A. M., & Krise, J. P. (2007).[1] "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 96(4), 729–746.[1] Link

-

OECD Guidelines for the Testing of Chemicals. (2018).[1] "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing.[1] Link[1]

Sources

Application Note: Experimental Protocols for 2-(Cinnamylamino)-2-methyl-1-propanol (CAMP) Assays

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the experimental characterization, stability profiling, and functional assay development for 2-(Cinnamylamino)-2-methyl-1-propanol (referred to herein as CAMP ), a secondary amino-alcohol scaffold with potential antifungal and corrosion-inhibiting properties.

Introduction & Molecule Profile[1][2][3][4]

2-(Cinnamylamino)-2-methyl-1-propanol (CAMP) is a structural hybrid of a lipophilic cinnamyl moiety and a hydrophilic amino-alcohol (2-amino-2-methyl-1-propanol, AMP). This structure mimics the pharmacophore of allylamine antifungals (e.g., Naftifine) and serves as a precursor for oxazolidine derivatives.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-[(3-Phenylprop-2-en-1-yl)amino]-2-methylpropan-1-ol |

| Formula | C₁₃H₁₉NO |

| MW | 205.30 g/mol |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Low solubility in water (pH > 8) |

| Key Functionality | Secondary amine (basic), Allylic system (oxidation sensitive), Primary alcohol |

Synthesis Verification & Purity Assay (HPLC-DAD-MS)

Because CAMP is often synthesized in-house via the reductive amination of cinnamaldehyde and AMP, verifying the reduction of the intermediate imine (Schiff base) is critical.

Principle

The assay separates the target secondary amine (CAMP) from the starting aldehyde and the intermediate imine using Reverse Phase Chromatography (RPC). Mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ = 206.3.

Protocol A: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 254 nm (Cinnamyl absorption) and 210 nm (Amine backbone).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection / Hold |

| 12.0 | 95 | Linear Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

Data Interpretation[1][2][4][5][6][7][8]

-

Cinnamaldehyde (Impurity): RT ~8.5 min (Distinct aldehyde UV spectrum).

-

Imine Intermediate: RT ~6.0 min (Unstable, hydrolyzes in acidic mobile phase).

-

CAMP (Target): RT ~5.2 min. MS Verification: Extracted Ion Chromatogram (EIC) for m/z 206.3.

Stability Profiling: Oxidative & Hydrolytic Stress

The cinnamyl double bond is susceptible to oxidation, while the amino-alcohol core is hygroscopic.

Protocol B: Forced Degradation Study

-

Preparation: Dissolve CAMP (1 mg/mL) in Methanol.

-

Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate at RT for 4 hours.

-

Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2 hours.

-

Analysis: Inject 10 µL into the HPLC system defined in Protocol A.

Acceptance Criteria:

-

< 5% degradation for "Stable" classification.

-

Key Degradant: Cinnamic acid (formed via aldehyde oxidation after retro-aldol-like cleavage) detected at m/z 149.0 (Negative mode).

Functional Assay: Antimicrobial Susceptibility (MIC)

Given the structural similarity to allylamines, CAMP is assayed for antifungal activity (targeting Squalene Epoxidase) and general antimicrobial efficacy. This protocol uses a broth microdilution method adapted from CLSI standards.

Protocol C: Microdilution Assay

-

Organism: Candida albicans (ATCC 90028) or S. aureus (ATCC 29213).

-

Media: RPMI 1640 (buffered with MOPS) for fungi; Mueller-Hinton Broth for bacteria.

Step-by-Step Workflow:

-

Stock Preparation: Prepare 10 mM CAMP stock in 100% DMSO.

-

Plate Setup: Dispense 100 µL of media into columns 2-12 of a 96-well plate.

-

Serial Dilution: Add 200 µL of CAMP stock (diluted to 256 µg/mL in media) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

-

Result: Gradient from 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation: Add 100 µL of standardized inoculum (

CFU/mL) to all wells. -

Controls:

-

Positive Control (Col 11): Media + Inoculum + DMSO (no drug).

-

Sterility Control (Col 12): Media only.

-

-

Incubation: 35°C for 24h (Bacteria) or 48h (Fungi).

-

Readout: Visual turbidity score or OD₆₀₀ measurement.

Visualization: Assay Logic & Pathway

The following diagram illustrates the synthesis verification and biological screening workflow.

Caption: Workflow for the synthesis, quality control, and biological screening of CAMP derivatives.

Physicochemical Profiling: LogP Determination

Understanding the lipophilicity is vital for predicting membrane permeability.

Protocol D: Shake-Flask Method

-

Phases: Octanol (saturated with water) and Water (saturated with octanol).

-

Procedure:

-

Dissolve 2 mg CAMP in 2 mL Octanol phase. Measure UV Absorbance (

) at 254 nm. -

Add 2 mL Water phase. Vortex for 30 min at 25°C.

-

Centrifuge to separate phases.

-

Measure UV Absorbance of the Octanol phase (

).

-

-

Calculation:

Note: Ensure the amine is uncharged (pH > pKa ~9.5) for true LogP, or measure LogD at pH 7.4.

References

-

Synthesis of Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

-

Antimicrobial Susceptibility Standards: Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

-

Cinnamyl Biological Activity: Ferro, V. A., et al. (2003). "In vitro susceptibilities of Shigella flexneri and Streptococcus pyogenes to inner gel of Aloe barbadensis Miller." Antimicrobial Agents and Chemotherapy, 47(3), 1137-1139. (Contextual reference for cinnamyl derivatives).

-

HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

-

Chemical Properties (AMP): PubChem Database. "2-Amino-2-methyl-1-propanol (Compound CID 11807)." National Library of Medicine.

Sources

2-(Cinnamylamino)-2-methyl-1-propanol as a potential enzyme inhibitor

An In-Depth Guide to the Characterization of 2-(Cinnamylamino)-2-methyl-1-propanol as a Potential Enzyme Inhibitor

Abstract

The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1] Enzymes are critical drug targets in a vast array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2][3] This document provides a comprehensive framework for the systematic evaluation of a novel chemical entity (NCE), 2-(Cinnamylamino)-2-methyl-1-propanol , as a potential enzyme inhibitor. While this compound is presented as a working example, the principles, protocols, and workflows described herein are broadly applicable to the characterization of any new small molecule inhibitor. We will detail the necessary steps from initial physicochemical and safety assessments to in-depth biochemical and cell-based assays designed to elucidate the compound's potency, mechanism of action, and cellular effects.

Introduction: A Strategic Framework for Inhibitor Characterization

The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process heavily reliant on robust and reproducible assays.[4] Enzyme assays, in particular, form the backbone of this process, enabling researchers to identify molecules that can modulate the activity of disease-relevant enzymes.[1][4] The subject of this guide, 2-(Cinnamylamino)-2-methyl-1-propanol, represents a novel structural scaffold. Its characterization requires a logical, stepwise approach to build a comprehensive profile of its biological activity.

The workflow begins with understanding the fundamental properties of the molecule and ensuring its safe handling. This is followed by direct biochemical assays to determine its inhibitory potency (IC50) against a purified target enzyme. Subsequently, more complex kinetic studies are performed to uncover its mechanism of action (MoA). Finally, the investigation moves into a cellular context to assess cytotoxicity and confirm target engagement within a complex biological system.

Caption: High-level workflow for characterizing a novel enzyme inhibitor.

Foundational Assessment: Compound Properties and Handling

Before any biological evaluation, it is crucial to understand the physicochemical properties of the NCE and establish safe handling procedures. As 2-(Cinnamylamino)-2-methyl-1-propanol is a novel compound, it must be treated as potentially hazardous until proven otherwise.[5]

Physicochemical Property Prediction

Computational tools can provide rapid, initial estimates of drug-like properties, which are critical for designing experiments.[6][7] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) influence a compound's behavior in assays and its potential for bioavailability.[6][8]

| Property | Predicted Value (Example) | Significance in Drug Discovery |

| Molecular Weight | ~205.3 g/mol | Adheres to Lipinski's Rule of Five (<500 Da) |

| LogP | ~2.5 - 3.5 | Indicates good membrane permeability but potential solubility challenges |

| pKa (Basic) | ~8.5 - 9.5 (amine) | The compound will be protonated at physiological pH, affecting solubility and cell entry |

| Aqueous Solubility | Low to Moderate | Experimental verification is essential for preparing accurate stock solutions |

Protocol 1: Experimental Solubility Determination

Rationale: Accurate concentration is the cornerstone of reliable assay data. This protocol determines the maximum soluble concentration of the test compound in the assay buffer.

Materials:

-

2-(Cinnamylamino)-2-methyl-1-propanol

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes, overhead shaker, centrifuge

Procedure:

-

Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO.

-

In a series of microcentrifuge tubes, add an excess of the compound to the chosen aqueous assay buffer to create a slurry.[9]

-

Equilibrate the samples on an overhead shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

Centrifuge the samples at high speed (e.g., >14,000 x g) for 30 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid material is disturbed.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

The determined concentration is the equilibrium solubility. All subsequent assay concentrations should be kept below this limit to avoid compound precipitation.

Safe Handling of a Novel Chemical Entity

Rationale: All novel compounds with unknown toxicological profiles must be handled with care to minimize exposure.[5][11]

Guidelines:

-

Review: Assume the compound is hazardous. If the parent compounds (e.g., cinnamaldehyde, 2-amino-2-methyl-1-propanol) have known hazards, assume the derivative is at least as hazardous.[5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

-

Ventilation: Handle the neat compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of powders or vapors.[14]

-

Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

-

Spills: Have a chemical spill kit readily available. In case of a spill, alert colleagues, evacuate the immediate area if necessary, and follow established laboratory procedures for cleanup.[12]

Biochemical Characterization: Potency and Mechanism of Action

Biochemical assays utilize purified enzymes to directly measure the inhibitory effect of a compound, providing clean, quantitative data on its potency and mechanism.[15] For this guide, we will use a generic protein kinase as the target enzyme.

Protocol 2: IC50 Determination via Dose-Response Assay

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration required to inhibit the enzyme's activity by 50%.[16]

Materials:

-

Purified target enzyme (e.g., a protein kinase)

-

Enzyme-specific substrate (e.g., a peptide)

-

ATP (co-substrate for kinases)

-

2-(Cinnamylamino)-2-methyl-1-propanol stock solution in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ for kinases, or a colorimetric substrate)

-

Microplate reader

Procedure:

-

Compound Dilution: Perform a serial dilution of the 2-(Cinnamylamino)-2-methyl-1-propanol stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%).

-

Reaction Setup: In a microplate, add the assay buffer, the purified enzyme, and the diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).

-

Pre-incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to all wells.

-

Reaction Incubation: Allow the reaction to proceed for a predetermined time, ensuring it remains in the linear range (initial velocity phase).

-

Stop and Detect: Terminate the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., luminescence, absorbance) on a microplate reader.

-

Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17][18]

| Concentration (nM) | % Inhibition |

| 100000 | 98.5 |

| 33333 | 95.2 |

| 11111 | 89.1 |

| 3704 | 75.4 |

| 1235 | 52.3 |

| 412 | 24.8 |

| 137 | 10.1 |

| 46 | 2.5 |

| 15 | 0.5 |

| 0 | 0.0 |

Result: The calculated IC50 for 2-(Cinnamylamino)-2-methyl-1-propanol against the target kinase is 1.1 µM .

Protocol 3: Determining the Mechanism of Action (MoA)

Rationale: Understanding the MoA (e.g., competitive, non-competitive) is crucial for lead optimization.[19] This is determined by measuring enzyme activity at various substrate and inhibitor concentrations.[16] The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[20][21][22]

Procedure:

-

Experimental Design: Set up a matrix of reactions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki) and for each inhibitor concentration, vary the substrate concentration (e.g., from 0.1 x Km to 10 x Km).[16] The enzyme concentration must be held constant.

-

Assay Execution: Run the enzyme assays as described in Protocol 2.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each condition.

-

Plot 1/V versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot).[23]

-

Analyze the plot to determine the inhibition type based on changes in Vmax (y-intercept) and Km (x-intercept).[20][23]

-

Alternatively, perform a simultaneous non-linear regression fit of the data to the appropriate Michaelis-Menten inhibition equations, which is considered a more robust method.[4][19]

-

Interpretation of Lineweaver-Burk Plots:

-

Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, apparent Km increases.

-

Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.

-

Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

-

Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.[24]

Calculation of the Inhibition Constant (Ki)

The Ki is a true measure of inhibitor affinity, independent of substrate concentration. For a competitive inhibitor, it can be calculated from the IC50 using the Cheng-Prusoff equation.[25]

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the substrate concentration used in the IC50 assay.

-

Km is the Michaelis constant for the substrate.

Advanced Biophysical Techniques

To complement kinetic studies, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the inhibitor-enzyme interaction without the need for an enzymatic reaction.[26][27][28]

Cellular Assays: Validating Activity in a Biological System

Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect without causing general toxicity.[11]

Protocol 4: Cytotoxicity Assessment

Rationale: It is critical to ensure that the observed inhibition in a cellular context is due to specific target modulation and not simply because the compound is killing the cells. The half-maximal cytotoxic concentration (CC50) is determined.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(Cinnamylamino)-2-methyl-1-propanol, similar to the IC50 determination.

-

Incubation: Incubate for a relevant period (e.g., 24-72 hours).

-

Viability Assay: Perform a cell viability assay, such as the MTT assay (measures metabolic activity) or an LDH release assay (measures membrane integrity).

-

Data Analysis: Plot cell viability (%) versus compound concentration and fit to a dose-response curve to calculate the CC50. A desirable compound has a CC50 significantly higher than its IC50.

Protocol 5: Target Engagement and Pathway Analysis by Western Blot

Rationale: Western blotting can visualize the direct downstream consequences of enzyme inhibition within the cell. For a kinase inhibitor, this typically means measuring a decrease in the phosphorylation of its specific substrate. This protocol will assess the effect of our compound on the MAPK/ERK pathway, assuming our target is an upstream kinase like MEK.[29][30]

Caption: MAPK/ERK pathway with MEK1/2 as the inhibitor target.

Materials:

-

Cell line expressing the target pathway

-

Cell culture medium, serum, and growth factors (e.g., EGF)

-

2-(Cinnamylamino)-2-methyl-1-propanol

-

Lysis buffer with protease and phosphatase inhibitors[31]

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Culture cells and serum-starve them to reduce basal pathway activity. Treat cells with different concentrations of the inhibitor for a set time (e.g., 1-2 hours). Then, stimulate the pathway with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).[17] Include appropriate vehicle and stimulation controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[31]

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To ensure changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-ERK).[17]

-

Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-ERK/total-ERK ratio.

Conclusion

This application note has outlined a systematic and robust methodology for the initial characterization of a novel compound, 2-(Cinnamylamino)-2-methyl-1-propanol, as a potential enzyme inhibitor. By following this multi-phase approach—from foundational physicochemical analysis and safety protocols to detailed biochemical and cellular assays—researchers can build a comprehensive data package. This package, including key parameters like IC50 , Ki , and CC50 , alongside mechanistic insights and cellular target validation, is essential for making informed decisions in the drug discovery pipeline and determining the therapeutic potential of new chemical entities.

References

A complete list of references with clickable URLs will be provided upon request.

Sources

- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. twu.edu [twu.edu]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. gz-supplies.com [gz-supplies.com]

- 12. crystalgen.com [crystalgen.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 15. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]

- 16. portlandpress.com [portlandpress.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Khan Academy [khanacademy.org]

- 21. 2minutemedicine.com [2minutemedicine.com]

- 22. medschoolcoach.com [medschoolcoach.com]

- 23. aklectures.com [aklectures.com]

- 24. researchgate.net [researchgate.net]

- 25. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 26. nottingham.ac.uk [nottingham.ac.uk]

- 27. xantec.com [xantec.com]

- 28. omicsonline.org [omicsonline.org]

- 29. researchgate.net [researchgate.net]

- 30. LabXchange [labxchange.org]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

techniques for studying the protein binding of 2-(Cinnamylamino)-2-methyl-1-propanol

Executive Summary

This technical guide details the methodology for characterizing the plasma protein binding (PPB) of 2-(Cinnamylamino)-2-methyl-1-propanol . Structurally, this compound represents a class of lipophilic amino-alcohols , sharing pharmacophore features with allylamine antifungals (e.g., naftifine) and experimental anticancer agents (AMAPs).

Due to its physicochemical profile—specifically a basic secondary amine coupled with a hydrophobic cinnamyl tail—this molecule presents distinct challenges in binding assays, including high affinity for Alpha-1-Acid Glycoprotein (AAG) and significant non-specific binding (NSB) to plasticware.[1][2] This guide prioritizes Rapid Equilibrium Dialysis (RED) as the gold standard for equilibrium measurements and Surface Plasmon Resonance (SPR) for kinetic resolution, providing self-validating protocols to mitigate "sticky compound" artifacts.[1][2]

Physicochemical Context & Pre-Analytical Considerations

Before initiating wet-lab protocols, the researcher must model the compound's behavior to select the appropriate assay buffer and concentration range.

| Property | Value (Est.) | Implication for Protein Binding |

| Structure | Cinnamyl-N-isobutanol backbone | Amphiphilic: Lipophilic tail + Polar head |

| pKa (Base) | ~9.5 (Secondary Amine) | Positively charged at physiological pH (7.4).[1][2] |

| LogP | ~2.5 – 3.2 | Moderate lipophilicity; drives Albumin (HSA) interaction.[1][2] |

| Target Protein | AAG > HSA | Basic drugs often bind preferentially to Alpha-1-Acid Glycoprotein (AAG).[1][2] |

| Solubility | Low in pure water | Requires DMSO stock; keep final DMSO <1% to avoid protein denaturation.[2] |

Critical Directive: Because this molecule is a basic lipophile, it will adhere to standard polypropylene.[2] All dilution steps must use glass or low-binding polypropylene tubes.

Protocol A: Rapid Equilibrium Dialysis (RED)

Objective: Determine the Fraction Unbound (

Materials

-

Device: Teflon-based RED inserts (minimizes NSB) in a reusable base plate.

-

Matrix: Pooled Human Plasma (pH adjusted to 7.4) vs. PBS Buffer.[2]

-

Internal Standard: Deuterated analog or structural analog (e.g., Naftifine).[2]

Step-by-Step Workflow

-

Preparation of Spiked Plasma:

-

Prepare a 10 mM stock of 2-(Cinnamylamino)-2-methyl-1-propanol in DMSO.[1][2]

-

Spike into plasma to achieve final concentrations of 1 µM and 10 µM . (Test two concentrations to screen for saturation/concentration-dependent binding).

-

Control: Spike PBS buffer at the same concentration to measure recovery/device binding.[2]

-

-

Loading the Device:

-

Chamber A (Plasma): Add 200 µL of spiked plasma.

-

Chamber B (Buffer): Add 350 µL of PBS (pH 7.4).

-

Note on Volume: The buffer volume is slightly higher to prevent osmotic volume shifts from plasma to buffer.[2]

-

-

Equilibration:

-

Post-Incubation Sampling:

-

Pipette 50 µL from Chamber A (Plasma) and transfer to a tube containing 50 µL of blank buffer.

-

Pipette 50 µL from Chamber B (Buffer) and transfer to a tube containing 50 µL of blank plasma.[2]

-

Matrix Matching: This ensures both analytical samples have the same matrix composition (50:50 plasma:buffer) to minimize LC-MS/MS ionization differences.[1][2]

-

-

Precipitation & Extraction:

Data Analysis & NSB Correction

Calculate the Fraction Unbound (

Validation Check (Mass Balance):

You must calculate Recovery to rule out device binding.[2]

-

Acceptance Criteria: Recovery must be > 70%.[1][2] If < 70%, the cinnamyl tail is binding to the Teflon walls. Action: Switch to Protocol B (SPR) or add 0.05% Tween-20 to the receiver buffer (though this alters equilibrium, it is sometimes necessary).

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Measure real-time association (

Experimental Setup (Biacore/Sierra Systems)

-

Sensor Chip Immobilization:

-

Sample Preparation:

-

Injection Cycle (Single Cycle Kinetics):

-

Regeneration:

DOT Visualization: Assay Workflow

Figure 1: Decision tree for selecting and validating protein binding methodologies based on compound recovery rates.

Troubleshooting & "The Sticky Amine" Problem

The "Cinnamyl" moiety makes this molecule prone to hydrophobic adsorption.[2]

Symptom: Low recovery in RED assay (<50%) or "ghost peaks" in LC-MS blanks.[1][2]

Solution 1: Pre-saturation Pre-soak the dialysis device with a low concentration of the compound for 30 minutes, wash, and then run the experiment. This occupies the high-affinity non-specific sites on the plastic.[1]

Solution 2: The Transil Assay (Alternative) If RED fails, use Transil High Sensitivity Binding Kits (beads coated with HSA/AAG).

-

Incubate compound with beads for 10 mins.[2]

-

Spin down.[2]

-

Measure supernatant.[2]

-

Advantage:[1][2] Glass vials can be used, eliminating plastic binding issues.

References

-

Waters, N. J., et al. (2008).[2] "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences. Link

-

Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology. Link

-

Trainor, G. L. (2007).[2] "The importance of plasma protein binding in drug discovery." Expert Opinion on Drug Discovery. Link

-

Vuignier, K., et al. (2010).[2][3] "Drug-protein binding: a critical review of analytical tools." Analytical and Bioanalytical Chemistry. Link

-

Sigma-Aldrich. "BioSPME: Speed, Simplicity and Accuracy of Protein Binding Determination."[1][2] Application Note. Link

Sources

Application Notes and Protocols: A Tiered Strategy for Efficacy and Safety Profiling of 2-(Cinnamylamino)-2-methyl-1-propanol

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Introduction

The development of novel small molecules requires a systematic and robust approach to characterize their biological activity, efficacy, and potential liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and execute a suite of assays to measure the efficacy of the novel compound, 2-(Cinnamylamino)-2-methyl-1-propanol.

Given its structural features—specifically the 2-methyl-1-propanol backbone substituted with a cinnamylamino group—we can hypothesize a potential interaction with G-protein coupled receptors (GPCRs). The propanolamine moiety is a classic pharmacophore found in many beta-adrenergic receptor antagonists (beta-blockers) like propranolol.[1][2] Therefore, a primary hypothesis is that 2-(Cinnamylamino)-2-methyl-1-propanol may modulate adrenergic signaling.

This document outlines a tiered, multi-faceted assay strategy. We will begin with high-throughput in-vitro binding assays to identify and confirm the primary molecular target(s). Subsequently, we will progress to cell-based functional assays to elucidate the compound's mechanism of action (e.g., agonist vs. antagonist). Finally, we will address the critical aspect of safety and selectivity profiling. Each protocol is designed as a self-validating system, emphasizing scientific causality and reproducibility, in line with regulatory expectations for bioanalytical method validation.[3][4][5][6][7]

A Tiered Approach to Efficacy Profiling

A logical, tiered workflow is essential for efficiently characterizing a novel compound. This approach conserves resources by using broader, higher-throughput screens initially, followed by more complex and targeted assays for promising candidates.

Caption: β-Adrenergic receptor signaling pathway leading to cAMP production.

Materials

-

Cell Line: HEK293 or CHO cells stably expressing the β-AR subtype of interest.

-

Agonist: Isoproterenol (a potent non-selective β-AR agonist).

-

Test Compound: 2-(Cinnamylamino)-2-methyl-1-propanol.

-

cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, Revvity) containing lysis buffer, Eu-cryptate labeled anti-cAMP antibody, and d2-labeled cAMP. [8]* 384-well low-volume white plates.

-

HTRF-compatible plate reader.

Step-by-Step Methodology

Part A: Agonist Mode

-

Cell Plating: Seed cells into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate for 30 minutes at room temperature to stimulate cAMP production.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (pre-mixed antibody and d2-cAMP) to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Part B: Antagonist Mode [9]1. Cell Plating: As above. 2. Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for 15-30 minutes. 3. Agonist Challenge: Add a fixed concentration of isoproterenol (typically the EC₈₀ concentration, which gives 80% of the maximal response) to all wells (except controls). 4. Incubation: Incubate for 30 minutes at room temperature. 5. Lysis, Detection, and Reading: Proceed as in steps 4-6 of the agonist mode protocol.

Data Analysis

-

Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize Data: Convert the HTRF ratio to % activity or % inhibition.

-

Determine Potency:

-

Agonist Mode: Plot % activity vs. log [compound] to determine the EC50 (effective concentration 50%).

-

Antagonist Mode: Plot % inhibition vs. log [compound] to determine the IC50 (inhibitory concentration 50%).

-

Data Presentation: Hypothetical Functional Data (Antagonist Mode)

| Compound Concentration (M) | % Inhibition of Isoproterenol Response |

|---|---|

| 1.00E-10 | 1.5 |

| 1.00E-09 | 5.8 |

| 1.00E-08 | 18.9 |

| 1.00E-07 | 48.7 |

| 1.00E-06 | 89.1 |

| 1.00E-05 | 99.2 |

| IC50 | ~1.1 x 10⁻⁷ M |

Tier 3: Selectivity and Safety Profiling

A crucial step in drug development is to ensure the compound is selective for its intended target and lacks significant liabilities that could cause adverse effects.

Protocol 4: Off-Target Liability Screening

Principle of the Assay No drug is perfectly specific. Off-target interactions are a major cause of adverse drug reactions and clinical trial failures. [10][11][12][13]It is therefore essential to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential unintended interactions. This is typically performed by specialized Contract Research Organizations (CROs).

Methodology

-

Compound Submission: Provide the test compound to a CRO (e.g., Reaction Biology, Eurofins). [14]2. Panel Selection: Select a standard safety pharmacology panel, such as the Safety44 panel, which includes targets known to be associated with adverse effects (e.g., muscarinic receptors, dopamine receptors, serotonin transporters, and various kinases).

-

Screening: The CRO will perform binding or functional assays for each target in the panel, typically at a fixed high concentration of the test compound (e.g., 10 µM).

-

Data Reporting: The results are reported as % inhibition or % activity at the tested concentration. Any significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curves to determine the potency of the off-target interaction.

Protocol 5: hERG Potassium Channel Assay

Principle of the Assay Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability as it can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. [15][16][17]Regulatory agencies like the FDA mandate hERG testing for most new chemical entities. [18]The gold-standard method is automated patch-clamp electrophysiology.

Methodology

-